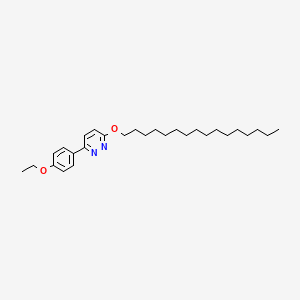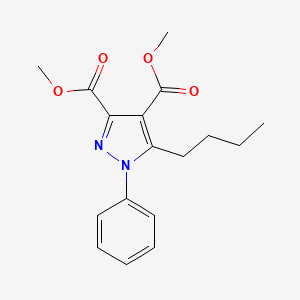
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of benzaldehyde with 2-amino-3-methylbutanoic acid methyl ester, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 5-butyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate
- Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxamide
Uniqueness
Dimethyl 5-butyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new molecules with tailored functionalities .
Properties
CAS No. |
918407-80-4 |
|---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
dimethyl 5-butyl-1-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-4-5-11-13-14(16(20)22-2)15(17(21)23-3)18-19(13)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
QXMTWUCZFZYSBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)


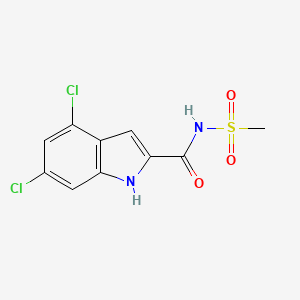
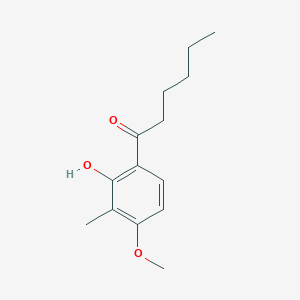

![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
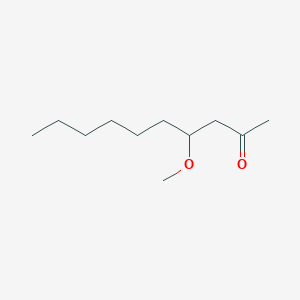
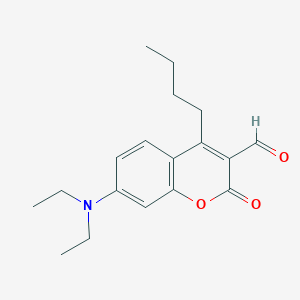
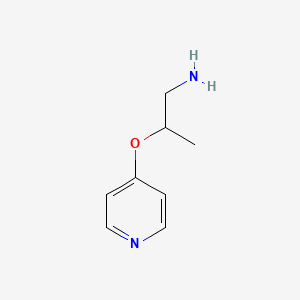
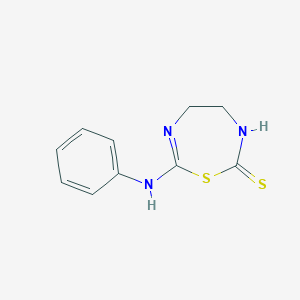
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

